molecular formula C23H23ClN2O5S B3647158 N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3647158
M. Wt: 475.0 g/mol
InChI Key: BGHFTDPULFDONI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both chloro and methoxy substituents on the phenyl ring, along with a sulfonamide group, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 3-chloro-4-methoxybenzene to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with chloroacetyl chloride to form the intermediate N-(3-chloro-4-methoxyphenyl)chloroacetamide.

    Sulfonamide Formation: The intermediate is reacted with N-phenyl-4-ethoxybenzenesulfonamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and sulfonamide groups.

    Hydrolysis: The acetamide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with the chloro group replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the methoxy or sulfonamide groups.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Hydrolysis: Breakdown products of the acetamide and sulfonamide groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide has several scientific research applications:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: Studying its reactivity and potential as a building block for more complex molecules.

    Industrial Applications: Potential use in the synthesis of other pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is likely related to its ability to interfere with bacterial cell wall synthesis, similar to other sulfonamides. It may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is unique due to its specific substituents, which may confer distinct biological activity and chemical reactivity compared to other sulfonamides. The presence of the chloro and methoxy groups, along with the ethoxybenzenesulfonamido moiety, may enhance its antimicrobial efficacy or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-19-10-12-20(13-11-19)32(28,29)26(18-7-5-4-6-8-18)16-23(27)25-17-9-14-22(30-2)21(24)15-17/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFTDPULFDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

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